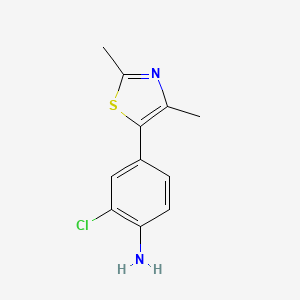
2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol is an organic compound with a complex structure that includes an aminomethyl group, a tert-butyl group, a methylsulfanyl group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Phenol Core: The phenol core can be synthesized through a Friedel-Crafts acylation reaction followed by a reduction process.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl chloride and a strong base.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines and related derivatives.
Substitution: Various substituted phenols and thiols.
科学的研究の応用
2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with biological receptors. The tert-butyl and methylsulfanyl groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butyl and methylsulfanyl groups, resulting in different chemical properties.
4-tert-Butylphenol: Lacks the aminomethyl and methylsulfanyl groups, leading to different reactivity.
6-Methylsulfanylphenol: Lacks the aminomethyl and tert-butyl groups, affecting its biological activity.
Uniqueness
2-(Aminomethyl)-4-tert-butyl-6-methylsulfanylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H19NOS |
|---|---|
分子量 |
225.35 g/mol |
IUPAC名 |
2-(aminomethyl)-4-tert-butyl-6-methylsulfanylphenol |
InChI |
InChI=1S/C12H19NOS/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)15-4/h5-6,14H,7,13H2,1-4H3 |
InChIキー |
ZENBEAYMYRZPNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


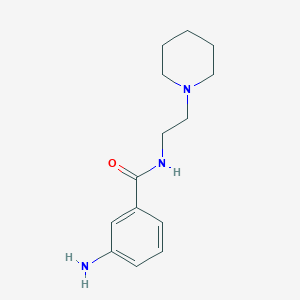

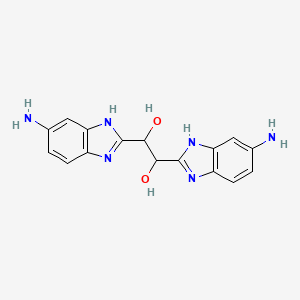
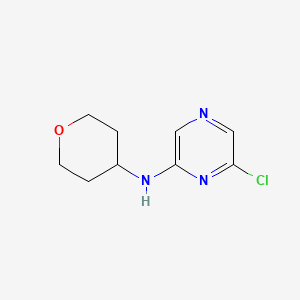

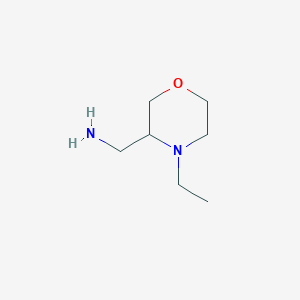
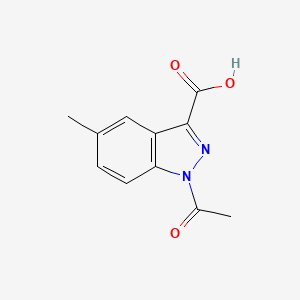
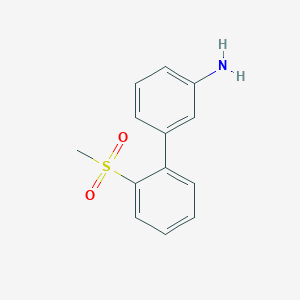
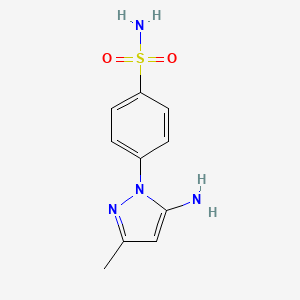
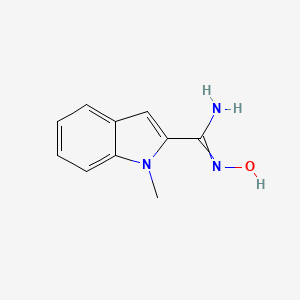
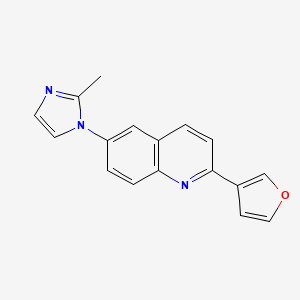
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
